![molecular formula C25H31Cl2N5O B8755154 1-[3-[2-[4-(2-methylquinolin-5-yl)piperazin-1-yl]ethyl]phenyl]imidazolidin-2-one;dihydrochloride](/img/structure/B8755154.png)
1-[3-[2-[4-(2-methylquinolin-5-yl)piperazin-1-yl]ethyl]phenyl]imidazolidin-2-one;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-[2-[4-(2-methylquinolin-5-yl)piperazin-1-yl]ethyl]phenyl]imidazolidin-2-one;dihydrochloride is a potent, selective, and orally active antagonist of the 5-HT1A, 5-HT1B, and 5-HT1D receptors. It also inhibits the functional activity of the serotonin reuptake transporter (SerT). This compound has shown significant antidepressant and anxiolytic activities .
Méthodes De Préparation
The synthesis of 1-[3-[2-[4-(2-methylquinolin-5-yl)piperazin-1-yl]ethyl]phenyl]imidazolidin-2-one;dihydrochloride involves multiple steps, including the formation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and typically not disclosed in public domains. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
1-[3-[2-[4-(2-methylquinolin-5-yl)piperazin-1-yl]ethyl]phenyl]imidazolidin-2-one;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1-[3-[2-[4-(2-methylquinolin-5-yl)piperazin-1-yl]ethyl]phenyl]imidazolidin-2-one;dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of 5-HT1A, 5-HT1B, and 5-HT1D receptor antagonists.
Biology: Utilized in research to understand the role of serotonin receptors in various biological processes.
Medicine: Investigated for its potential therapeutic effects in treating depression and anxiety disorders.
Industry: Employed in the development of new pharmaceuticals targeting serotonin receptors.
Mécanisme D'action
1-[3-[2-[4-(2-methylquinolin-5-yl)piperazin-1-yl]ethyl]phenyl]imidazolidin-2-one;dihydrochloride exerts its effects by selectively antagonizing the 5-HT1A, 5-HT1B, and 5-HT1D receptors. It also inhibits the serotonin reuptake transporter (SerT), leading to increased levels of serotonin in the synaptic cleft. This action helps alleviate symptoms of depression and anxiety by enhancing serotonergic neurotransmission .
Comparaison Avec Des Composés Similaires
1-[3-[2-[4-(2-methylquinolin-5-yl)piperazin-1-yl]ethyl]phenyl]imidazolidin-2-one;dihydrochloride is unique in its high selectivity and potency as a 5-HT1A, 5-HT1B, and 5-HT1D receptor antagonist. Similar compounds include:
WAY-100635: A selective 5-HT1A receptor antagonist.
SB-216641: A selective 5-HT1B receptor antagonist.
BRL-15572: A selective 5-HT1D receptor antagonist.
Compared to these compounds, this compound offers broader antagonistic activity across multiple serotonin receptors, making it a valuable tool in research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C25H31Cl2N5O |
|---|---|
Poids moléculaire |
488.4 g/mol |
Nom IUPAC |
1-[3-[2-[4-(2-methylquinolin-5-yl)piperazin-1-yl]ethyl]phenyl]imidazolidin-2-one;dihydrochloride |
InChI |
InChI=1S/C25H29N5O.2ClH/c1-19-8-9-22-23(27-19)6-3-7-24(22)29-16-14-28(15-17-29)12-10-20-4-2-5-21(18-20)30-13-11-26-25(30)31;;/h2-9,18H,10-17H2,1H3,(H,26,31);2*1H |
Clé InChI |
NYZRWDMGYQYXEQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C=C1)C(=CC=C2)N3CCN(CC3)CCC4=CC(=CC=C4)N5CCNC5=O.Cl.Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
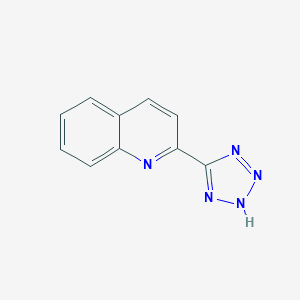



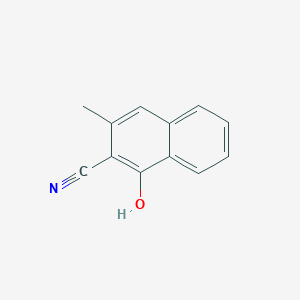
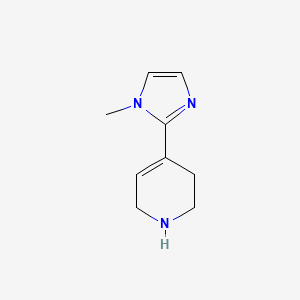


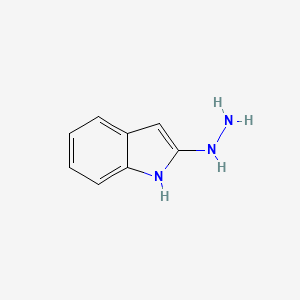
![1H-Pyrrolo[2,3-b]pyridine, 5-(3,4-dimethoxyphenyl)-1-(phenylsulfonyl)-](/img/structure/B8755148.png)
![4-Bromo-2-chloro-1-[(3-methylbut-2-en-1-yl)oxy]benzene](/img/structure/B8755155.png)

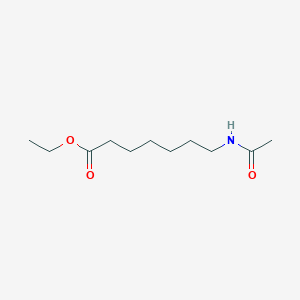
![5-Ethylpyrazolo[1,5-a]pyridine](/img/structure/B8755173.png)
